2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid

Description

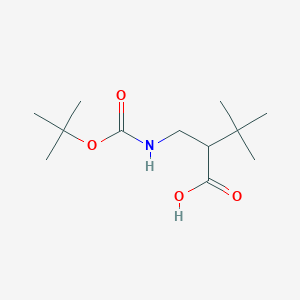

Chemical Structure and Properties 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid (CAS: 102185-35-3) is a branched carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on a methyl substituent at the 2-position of a butanoic acid backbone. Its molecular formula is C₁₁H₂₁NO₄ (MW: 231.29 g/mol), characterized by:

- A Boc group (tert-butoxycarbonyl) providing acid-labile protection for the amine.

- 3,3-Dimethyl substitution on the butanoic acid chain, enhancing steric bulk and influencing solubility.

- Applications as a chiral building block in peptide synthesis and prodrug development, notably in TEJ-1704 (an oral edaravone prodrug) .

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

3,3-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)7-13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChI Key |

YYOSOHHBTSZOOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted amines or esters.

Scientific Research Applications

1.1. Peptide Synthesis

The Boc group is crucial for the protection of amino groups in peptide synthesis. This allows for the selective coupling of amino acids without interference from the amine functionalities. The compound serves as a building block for synthesizing peptides that may exhibit biological activity.

1.2. Anti-inflammatory Activity

Research has indicated that derivatives of compounds with similar structures exhibit promising anti-inflammatory properties. For instance, studies have shown that certain Boc-protected amino acids can enhance the efficacy of anti-inflammatory drugs by improving their solubility and bioavailability .

2.1. Enzyme Inhibition Studies

Compounds with similar structural features have been investigated for their ability to inhibit specific enzymes involved in disease pathways. The presence of the Boc group can enhance the stability of the compound, allowing it to interact effectively with target enzymes, which may lead to therapeutic applications in treating diseases like cancer and inflammation.

2.2. Drug Design and Development

The structural characteristics of 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid make it a candidate for drug design initiatives aimed at developing new therapeutics with improved efficacy and reduced side effects. Its ability to form stable complexes with biological targets is particularly valuable in rational drug design.

3.1. Synthesis of Peptide Analogs

In one study, researchers synthesized various peptide analogs using 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid as a key intermediate. These analogs were evaluated for their biological activities, demonstrating enhanced potency compared to their non-protected counterparts .

3.2. Evaluation of Anti-inflammatory Properties

A series of compounds derived from this structure were tested for anti-inflammatory activity using in vivo models like carrageenan-induced paw edema in rats. Results indicated significant inhibition rates comparable to standard anti-inflammatory medications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for peptide synthesis | Enhances selectivity in coupling reactions |

| Anti-inflammatory Activity | Potential use in developing anti-inflammatory drugs | Significant inhibition observed in studies |

| Enzyme Inhibition | Investigated for inhibitory effects on enzymes involved in disease pathways | Stabilizes interactions with target enzymes |

| Drug Design | Candidate for rational drug design initiatives | Improved efficacy and bioavailability noted |

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino acid derivative, preventing unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural Isomers and Enantiomers

(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic Acid (CAS: 210346-16-0)

- Key Differences: 3-Methyl vs. 3,3-Dimethyl: Reduced steric hindrance compared to the target compound. Molecular Formula: C₁₁H₂₁NO₄ (identical to target), but distinct NMR profiles due to branching .

- Applications : Used in asymmetric synthesis; lower steric bulk may improve coupling efficiency in peptide chains.

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic Acid (CAS: 191664-14-9)

- Key Differences :

- Safety Profile : Hazard statements include H315 (skin irritation) and H319 (eye irritation), similar to Boc-protected analogs .

Substituent Position Variants

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid (CAS: 16948-10-0)

- Key Differences: Shorter Chain: Propanoic acid backbone (vs. butanoic acid). Substituent Position: Boc group at 3-position, altering reactivity in peptide coupling .

- Molecular Formula: C₉H₁₇NO₄ (MW: 203.24 g/mol), smaller and less lipophilic than the target compound.

3-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid (CAS: 159991-23-8)

- Key Differences :

Fluorinated Derivatives

(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic Acid (CAS: 2242426-52-2)

- Key Differences: Trifluoromethyl Groups: Enhance metabolic stability and electronegativity. Molecular Formula: C₁₁H₁₈F₃NO₄ (MW: 285.26 g/mol), increased lipophilicity (LogP: ~2.26) compared to the target .

- Applications: Potential use in fluorinated drug candidates requiring prolonged half-life.

Protecting Group Variants

Cbz-D-tert-leucine (CAS: 62965-10-0)

- Key Differences: Cbz vs. Boc Protection: Benzyloxycarbonyl (Cbz) is stable under acidic conditions but requires hydrogenolysis for deprotection. Applications: Preferentially used in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .

Table 1: Comparative Data for Key Compounds

Key Findings:

Stereochemistry : Enantiomers (R/S) exhibit identical physical properties but divergent biological activities in chiral environments .

Fluorination : Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for CNS-targeting therapeutics .

Biological Activity

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid, commonly referred to as N-Boc-D-tert-leucine, is a protected amino acid derivative with significant relevance in pharmaceutical and biochemical research. Its structural formula is , and it has a molecular weight of 245.32 g/mol. This compound is primarily utilized in peptide synthesis and as a building block in drug development due to its unique biological properties.

- CAS Number : 2375165-12-9

- Molecular Weight : 245.32 g/mol

- Purity : Typically ≥98% in commercial preparations

- Melting Point : Approximately 120 °C

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in synthetic applications.

The biological activity of N-Boc-D-tert-leucine is largely attributed to its role as an amino acid building block in peptide synthesis. The Boc group protects the amino group during synthesis, allowing for selective reactions that can lead to biologically active peptides. These peptides can exhibit various biological functions, including enzyme inhibition, receptor modulation, and antimicrobial activity.

Case Studies and Research Findings

-

Peptide Synthesis :

- N-Boc-D-tert-leucine has been employed in the synthesis of peptides that exhibit enhanced stability and bioactivity compared to their unprotected counterparts. For instance, studies have shown that peptides synthesized using this amino acid demonstrate improved binding affinity to target proteins due to the steric hindrance provided by the Boc group .

- Antimicrobial Activity :

- Enzyme Inhibition :

Data Table: Biological Activity Overview

Safety and Handling

N-Boc-D-tert-leucine should be handled with care due to potential hazards associated with chemical exposure. It is classified under precautionary statements indicating the need for protective equipment during handling. Users should refer to the Safety Data Sheet (SDS) for detailed information on safe handling practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.